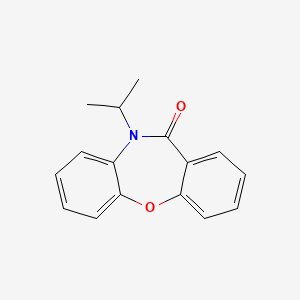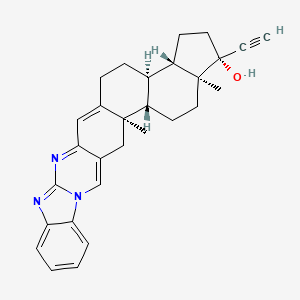![molecular formula C16H15NOS B3061665 5-propylbenzo[b][1,4]benzothiazepin-6-one CAS No. 135810-44-5](/img/structure/B3061665.png)
5-propylbenzo[b][1,4]benzothiazepin-6-one
Overview
Description
5-propylbenzo[b][1,4]benzothiazepin-6-one is a chemical compound with the molecular formula C16H15NO3S. It belongs to the class of benzothiazepines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a seven-membered ring containing both nitrogen and sulfur atoms, fused with a benzene ring.
Preparation Methods
The synthesis of 5-propylbenzo[b][1,4]benzothiazepin-6-one typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . This method allows for the formation of the benzothiazepine ring through a cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-propylbenzo[b][1,4]benzothiazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-propylbenzo[b][1,4]benzothiazepin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-propylbenzo[b][1,4]benzothiazepin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological activity being studied, such as inhibition of microbial growth or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
5-propylbenzo[b][1,4]benzothiazepin-6-one can be compared with other benzothiazepine derivatives, such as:
- 1,2-benzothiazepine
- 1,3-benzothiazepine
- 1,5-benzothiazepine These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms within the ring. The unique properties of this compound, such as its specific substituents and ring structure, contribute to its distinct biological activities and applications .
Properties
CAS No. |
135810-44-5 |
|---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-propylbenzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C16H15NOS/c1-2-11-17-13-8-4-6-10-15(13)19-14-9-5-3-7-12(14)16(17)18/h3-10H,2,11H2,1H3 |
InChI Key |
ARJSKRFEYLKXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC3=CC=CC=C3C1=O |
Key on ui other cas no. |
135810-44-5 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
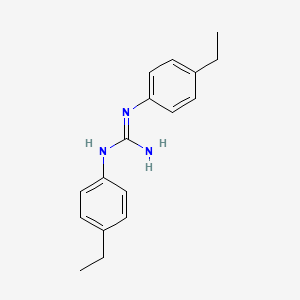
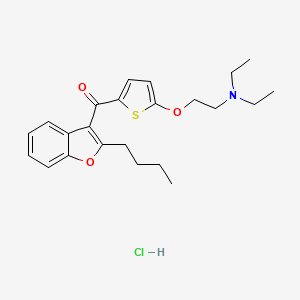
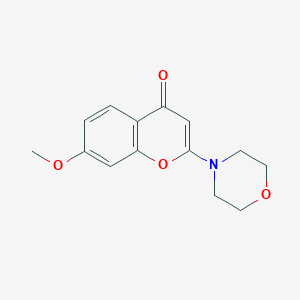
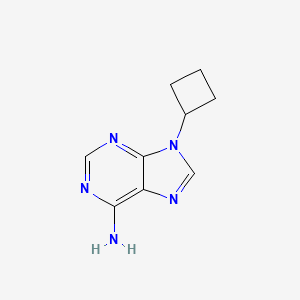
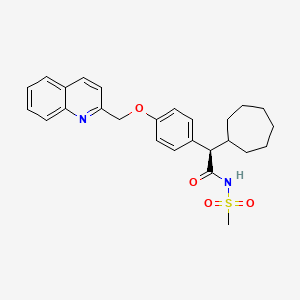
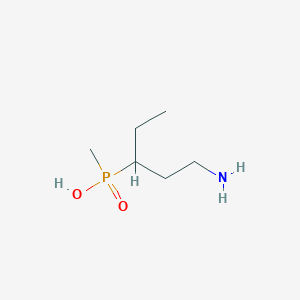
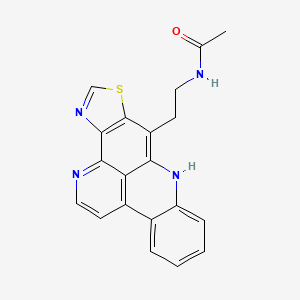
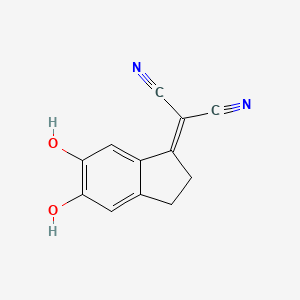
![5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B3061643.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)

